molecular formula C15H24N2O2S B7594814 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide

4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide

Katalognummer B7594814
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: DLTKMAABWVUWJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous purine nucleoside adenosine. Adenosine is a neuromodulator that plays a critical role in regulating various physiological processes, including neurotransmission, inflammation, and immune response. The adenosine A1 receptor is widely expressed in the brain, heart, and other tissues, and it has been implicated in several diseases, including Parkinson's disease, epilepsy, and ischemic stroke. DPCPX has been extensively studied as a research tool to probe the function of the adenosine A1 receptor and to develop novel therapeutics for various diseases.

Wirkmechanismus

4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor and preventing the binding of adenosine. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi, which inhibits adenylate cyclase and reduces cAMP levels. Activation of the adenosine A1 receptor by adenosine leads to a decrease in neurotransmitter release, inhibition of inflammation, and reduction of oxidative stress. Antagonism of the adenosine A1 receptor by 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide leads to an increase in neurotransmitter release, activation of inflammation, and enhancement of oxidative stress.
Biochemical and Physiological Effects:
4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects, including the enhancement of neurotransmitter release, activation of inflammation, and enhancement of oxidative stress. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to increase the release of dopamine, glutamate, and acetylcholine in various brain regions, leading to enhanced cognitive function and memory. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been shown to activate inflammation and increase the production of pro-inflammatory cytokines, leading to enhanced immune response and tissue damage. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been shown to enhance oxidative stress, leading to increased cell death and tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has several advantages as a research tool, including its high selectivity for the adenosine A1 receptor, its ability to probe the function of the adenosine A1 receptor, and its potential as a novel therapeutic for various diseases. However, 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide also has several limitations, including its potential for off-target effects, its limited solubility, and its potential for toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, including the development of novel therapeutics for various diseases, the identification of new targets for 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide, and the investigation of the role of the adenosine A1 receptor in various physiological processes. One potential direction for research is the development of 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the role of the adenosine A1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide is a promising research tool with potential applications in various fields of biomedical research.

Synthesemethoden

4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction, the Mitsunobu reaction, and the reductive amination reaction. The most common method for synthesizing 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide is the Buchwald-Hartwig coupling reaction, which involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with (3,3-dimethylcyclohexyl)amine in the presence of a palladium catalyst and a base. The reaction yields 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide in high purity and yield.

Wissenschaftliche Forschungsanwendungen

4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been used extensively as a research tool to study the function of the adenosine A1 receptor and to develop novel therapeutics for various diseases. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been shown to be a highly selective antagonist of the adenosine A1 receptor, with minimal off-target effects. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has been used to study the role of the adenosine A1 receptor in various physiological processes, including neurotransmission, inflammation, and immune response. 4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide has also been used to develop novel therapeutics for various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.

Eigenschaften

IUPAC Name

4-[[(3,3-dimethylcyclohexyl)amino]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-15(2)9-3-4-13(10-15)17-11-12-5-7-14(8-6-12)20(16,18)19/h5-8,13,17H,3-4,9-11H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTKMAABWVUWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.